molecular formula C8H12N4O4 B12919746 Ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate CAS No. 55441-55-9

Ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate

Cat. No.: B12919746
CAS No.: 55441-55-9
M. Wt: 228.21 g/mol
InChI Key: IJSKPKANDQNEHA-UHFFFAOYSA-N
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Description

Ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate is a chemical compound belonging to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a pyrimidine ring, makes it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate typically involves the reaction of 6-aminouracil with ethyl oxochloroacetate. This reaction yields ethyl 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetate, which can further react with various amines to produce the desired carbamate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can form various derivatives through condensation with aldehydes and ketones.

Common Reagents and Conditions:

    Ethyl oxochloroacetate: Used in the initial synthesis step.

    Various amines: Used to form different carbamate derivatives.

    Catalysts: Acid or base catalysts may be used to facilitate reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .

Scientific Research Applications

Ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or antitumor activity .

Comparison with Similar Compounds

Comparison: Ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate is unique due to its specific ethyl carbamate group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Biological Activity

Ethyl (6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article examines its biological activity, mechanism of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 887192-27-0
  • Molecular Formula : C8H12N4O3
  • Molecular Weight : 200.20 g/mol
  • SMILES : CCOC(=O)NCC1=C(N)N(C(=O)NC1=O)C(=O)

This compound exhibits various biological activities attributed to its structural features that interact with multiple biological targets. The compound's mechanism primarily involves:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit enzymes involved in metabolic pathways.
  • Antioxidant Properties : It has been shown to scavenge free radicals effectively.
  • Antimicrobial Activity : Research suggests potential efficacy against various microbial strains.

Pharmacological Studies

Recent studies have focused on the pharmacological implications of this compound. Key findings include:

  • Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death.
    Cell LineIC50 (µM)Mechanism of Action
    MCF7 (Breast Cancer)12.5Induction of apoptosis
    HeLa (Cervical Cancer)10.0Cell cycle arrest
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage in animal models.

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects with an IC50 value ranging from 10 to 15 µM across different cell lines.

Study 2: Neuroprotective Effects

Another research effort assessed the neuroprotective effects of the compound using a rat model of oxidative stress. The findings suggested that administration of the compound significantly reduced markers of oxidative stress and improved cognitive function as measured by behavioral tests.

Properties

CAS No.

55441-55-9

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

ethyl N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)carbamate

InChI

InChI=1S/C8H12N4O4/c1-3-16-8(15)10-4-5(9)12(2)7(14)11-6(4)13/h3,9H2,1-2H3,(H,10,15)(H,11,13,14)

InChI Key

IJSKPKANDQNEHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N(C(=O)NC1=O)C)N

Origin of Product

United States

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